3-(Prop-2-yn-1-yloxy)propan-1-amine
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Overview
Description
3-(Prop-2-yn-1-yloxy)propan-1-amine is an organic compound with the molecular formula C6H11NO. It is characterized by the presence of a propynyl group attached to a propanamine backbone via an ether linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)propan-1-amine typically involves the reaction of propargyl alcohol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of propargyl alcohol is replaced by the amine group of 3-chloropropan-1-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yloxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated amines.
Scientific Research Applications
3-(Prop-2-yn-1-yloxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 3-(Prop-2-yn-1-yloxy)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-yn-1-yloxy)aniline: Similar structure but with an aniline group instead of a propanamine group.
Propargyl-PEG2-acid: Contains a propargyl group and a polyethylene glycol (PEG) linker.
(Prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring instead of a propanamine group.
Uniqueness
3-(Prop-2-yn-1-yloxy)propan-1-amine is unique due to its specific combination of a propynyl group and a propanamine backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-prop-2-ynoxypropan-1-amine |
InChI |
InChI=1S/C6H11NO/c1-2-5-8-6-3-4-7/h1H,3-7H2 |
InChI Key |
LISPQCAYQQEBAS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCN |
Origin of Product |
United States |
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